(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(pyrrolidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoroethoxy group, and a pyrrolidinyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Trifluoroethoxylation: The attachment of a trifluoroethoxy group to the phenyl ring.
Pyrrolidinylation: The addition of a pyrrolidinyl group to the methanone moiety.
These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the carbonyl group.
Substitution: Replacement of functional groups on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology
In biological research, (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(pyrrolidin-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group may enhance its binding affinity, while the pyrrolidinyl group may influence its pharmacokinetic properties . The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar functional groups but with a pyridine ring instead of a phenyl ring.
Uniqueness
The uniqueness of (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(pyrrolidin-1-yl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF3NO2/c14-9-3-4-11(20-8-13(15,16)17)10(7-9)12(19)18-5-1-2-6-18/h3-4,7H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTNFJJSGMCTID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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